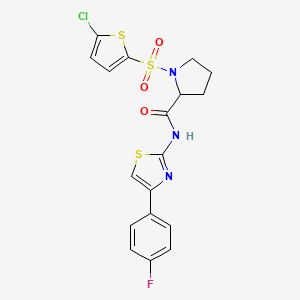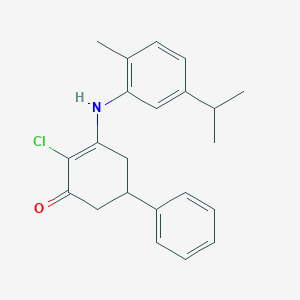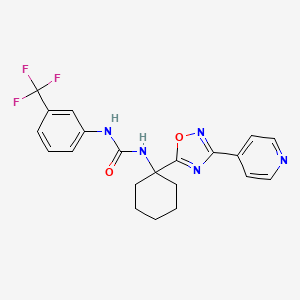
1-(1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-(3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C21H20F3N5O2 and its molecular weight is 431.419. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-(3-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-(3-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fused Mesoionic Heterocycles Synthesis
Research has explored the synthesis of mesoionic derivatives, including 1,3,4-oxadiazolo and thiadiazolo pyridine derivatives, from pyridone and pyridinethione. The process involves the formation of N,N'-disubstituted ureas, showcasing the chemical versatility of compounds related to the target molecule in synthetic organic chemistry (Molina et al., 1982).
π–π Noncovalent Interaction Studies
A series of N-pyridyl ureas with 1,2,4- and 1,3,4-oxadiazole moieties have been prepared and characterized, highlighting their potential in studying π–π noncovalent interactions. Such studies are crucial for understanding molecular recognition and designing new materials or pharmaceutical agents (Baykov et al., 2021).
Microwave-assisted Synthesis
Efficient methods for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives have been developed, utilizing microwave irradiation. This approach signifies the compound's relevance in facilitating rapid and efficient synthetic routes in organic chemistry, contributing to the development of new materials or active pharmaceutical ingredients (Li & Chen, 2008).
Antimicrobial Agents Development
Compounds containing 1,3,4-oxadiazole and urea functionalities have been synthesized and screened for antimicrobial activity. This underscores the potential utility of the target compound in the design and discovery of new antimicrobial agents, addressing the need for novel treatments against resistant bacterial strains (Buha et al., 2012).
Apoptosis Induction in Cancer Therapy
The structure-activity relationship studies of compounds with oxadiazole cores have identified novel apoptosis inducers, highlighting their potential as anticancer agents. Such research demonstrates the compound's relevance in cancer therapy, particularly in the development of targeted treatments that induce programmed cell death in cancer cells (Zhang et al., 2005).
properties
IUPAC Name |
1-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5O2/c22-21(23,24)15-5-4-6-16(13-15)26-19(30)28-20(9-2-1-3-10-20)18-27-17(29-31-18)14-7-11-25-12-8-14/h4-8,11-13H,1-3,9-10H2,(H2,26,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPKJLGVNTWCTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=NC=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-(3-(trifluoromethyl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2406226.png)
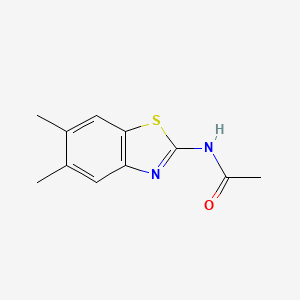
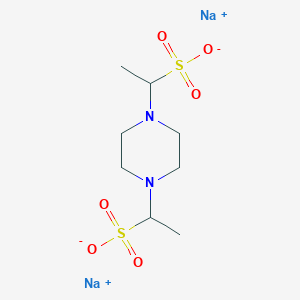
![N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide](/img/structure/B2406230.png)
![2-amino-3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2406231.png)
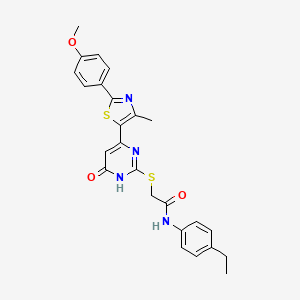
![1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2406234.png)
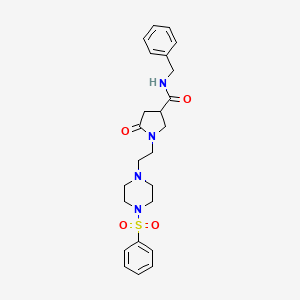
![3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide](/img/structure/B2406237.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2406239.png)
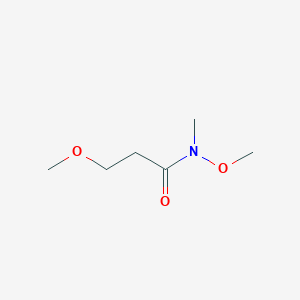
![2-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2406246.png)
